molecular formula C19H14O4 B5657723 4-benzoyl-2-methylphenyl 2-furoate

4-benzoyl-2-methylphenyl 2-furoate

Cat. No.: B5657723
M. Wt: 306.3 g/mol
InChI Key: RYKGMWQNNYBTOO-UHFFFAOYSA-N
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Description

4-Benzoyl-2-methylphenyl 2-furoate is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzoyl group attached to a methylphenyl ring, which is further connected to a furoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-2-methylphenyl 2-furoate typically involves the esterification of 4-benzoyl-2-methylphenol with furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-2-methylphenyl 2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzoyl-2-methylphenyl 2-furoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-benzoyl-2-methylphenyl 2-furoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anti-inflammatory activity, the compound may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-2-methylphenyl 4-methylbenzoate
  • 4-Benzoyl-2-bromo-phenoxy acetic acid
  • 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

Uniqueness

4-Benzoyl-2-methylphenyl 2-furoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-benzoyl-2-methylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-13-12-15(18(20)14-6-3-2-4-7-14)9-10-16(13)23-19(21)17-8-5-11-22-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKGMWQNNYBTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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